

Pentadecanoate's Therapeutic Promise: A Comparative Clinical and Preclinical Guide

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Compound of Interest		
Compound Name:	Pentadecanoate	
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An in-depth analysis of pentadecanoic acid (C15:0) reveals its emerging potential as a therapeutic agent, with accumulating evidence from clinical and preclinical studies suggesting broad health benefits. This guide provides a comprehensive comparison of **pentadecanoate** with other relevant compounds, supported by experimental data, detailed methodologies, and signaling pathway visualizations to inform researchers, scientists, and drug development professionals.

Pentadecanoic acid, an odd-chain saturated fatty acid, is gaining recognition for its multifaceted therapeutic properties, ranging from anti-inflammatory and metabolic regulation to potential anti-cancer activities.[1][2] Growing evidence suggests C15:0 may be an essential fatty acid, playing a crucial role in maintaining cellular health and mitigating the risk of chronic diseases.
[1] This guide synthesizes the current scientific landscape, offering a comparative perspective on its efficacy and mechanisms of action.

Clinical Validation: A Human Study in Focus

A recent randomized, double-blind, placebo-controlled clinical trial (NCT04947176) investigated the effects of daily **pentadecanoate** supplementation in young adults with overweight and obesity.[3] The study provides initial human data on the safety and potential efficacy of C15:0.

Summary of Clinical Trial Findings



Outcome Measure	Placebo Group	Pentadecanoate (C15:0) Group	Key Findings
Change in Plasma C15:0 Levels	-	1.88 μg/mL greater mean increase than placebo	C15:0 supplementation significantly increases circulating levels of the fatty acid.
Adverse Events	No significant adverse events reported	No significant adverse events reported	Supplementation was well-tolerated.
Alanine Aminotransferase (ALT)	-	-29 U/L decrease in participants with end- of-treatment C15:0 >5 μg/mL	Potentially relevant improvements in a marker of liver health.
Aspartate Aminotransferase (AST)	-	-6 U/L decrease in participants with end- of-treatment C15:0 >5 μg/mL	Further suggests a beneficial effect on liver function.
Hemoglobin	-	0.60 g/dL increase in participants with end- of-treatment C15:0 >5 μg/mL	May indicate a positive impact on red blood cell health.

Note: Data is synthesized from the NCT04947176 clinical trial. The changes in ALT, AST, and hemoglobin were observed in a subgroup of participants who achieved a specific threshold of circulating C15:0.

Preclinical Comparative Analysis: Pentadecanoate vs. Alternatives

In vitro and in vivo studies have positioned **pentadecanoate** as a compound with comparable or, in some aspects, superior activities to established therapeutic and health-promoting agents.



Pentadecanoate (C15:0) vs. Eicosapentaenoic Acid (EPA)

A comparative study using 12 primary human cell-based disease systems revealed that C15:0 has broader and, in some cases, safer activities than the omega-3 fatty acid EPA.[1]

Activity Category	Shared Activities (C15:0 & EPA)	Differentiating Activities (C15:0 only)	Cytotoxicity
Anti-inflammatory	Lowered VCAM-1 and MCP-1	Broader anti- inflammatory effects, including decreased levels of eotaxin-3, I- TAC, MIG, IL-8, IP-10, IL-1α, and IL-6.[4]	C15:0 was non- cytotoxic at all tested concentrations. EPA was cytotoxic to four cell systems at 50 µM. [1][4]
Immunomodulatory	Lowered secreted IgG and CD40	Additional down- regulation of CD69, HLA-DR, IL-17A, and IL-17F.[1]	-
Antifibrotic	Lowered Collagen I, Collagen III, and PAI-I	Lowered tPA, TIMP-1, and decorin.[1]	-

Pentadecanoate (C15:0) vs. Metformin and Rapamycin

Cell-based assays have demonstrated that **pentadecanoate** shares clinically relevant activities with the longevity-associated compounds metformin and rapamycin.[5][6]

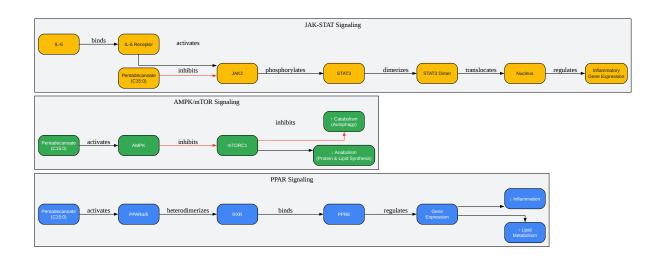


Compound	Primary Mechanism of Action	Shared Activities with C15:0
Pentadecanoate (C15:0)	PPAR α/δ agonist, AMPK activator, mTOR inhibitor, JAK-STAT inhibitor, HDAC6 inhibitor[6][7]	Anti-inflammatory, antifibrotic, and anticancer activities.[5]
Metformin	AMPK activator	Shared activities related to metabolic regulation.[8]
Rapamycin	mTOR inhibitor	Shared anti-inflammatory, antifibrotic, and anticancer activities. At optimal doses, C15:0 (17 µM) and rapamycin (9 µM) shared 24 activities across 10 cell systems.[5]

Key Signaling Pathways Modulated by Pentadecanoate

Pentadecanoate exerts its therapeutic effects through the modulation of several key signaling pathways implicated in metabolism, inflammation, and cellular growth.





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Key signaling pathways modulated by **pentadecanoate**.

Experimental Protocols

Clinical Trial: Pentadecanoate Supplementation in Young Adults with Overweight and Obesity



(NCT04947176)[3]

- Study Design: Single-center, double-blind, randomized, placebo-controlled, 2-arm trial.
- Participants: 30 young adults (ages 18-25) with a BMI ≥ 25 kg/m².
- Intervention: 200 mg of pentadecanoic acid (C15:0) or a matching placebo administered orally once daily for 12 weeks.
- Primary Outcome: Change in plasma C15:0 levels from baseline to 12 weeks.
- Secondary Outcomes: Assessment of safety, tolerability, and potential markers of physiologic response including lipid profiles, inflammatory markers, and liver enzymes.

In Vitro Anti-inflammatory Assay: Lipopolysaccharide (LPS)-Induced Cytokine Production in Macrophages

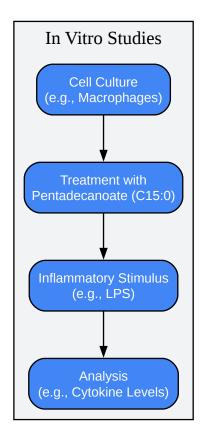
- Cell Line: RAW 264.7 murine macrophage cell line.
- Method:
 - Seed RAW 264.7 cells in 96-well plates and allow them to adhere.
 - Pre-treat cells with varying concentrations of pentadecanoate (C15:0) for 1-2 hours.
 - Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.
 - After a 24-hour incubation, collect the cell culture supernatant.
 - \circ Measure the levels of pro-inflammatory cytokines (e.g., TNF- α , IL-6) in the supernatant using ELISA or other immunoassays.
- Purpose: To evaluate the ability of C15:0 to suppress the production of inflammatory mediators in response to a bacterial endotoxin.

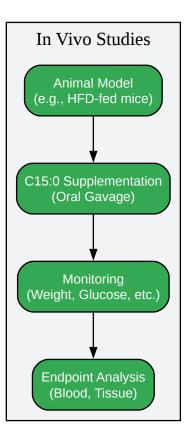
In Vivo Animal Model of Metabolic Disease[9]

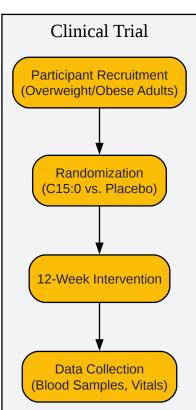
 Animal Model: C57BL/6J mice are a commonly used strain susceptible to diet-induced obesity.



- Diet: A high-fat diet (45-60% of calories from fat) is administered for 8-12 weeks to induce obesity and metabolic dysfunction.
- Intervention: Pentadecanoate (C15:0) is administered daily via oral gavage.
- Assessments:
 - Glucose Tolerance Test (GTT): To assess the ability to clear a glucose load.
 - Insulin Tolerance Test (ITT): To measure whole-body insulin sensitivity.
 - Biochemical Analysis: Measurement of blood glucose, cholesterol, and pro-inflammatory cytokines.
- Purpose: To investigate the effects of C15:0 on key parameters of metabolic disease in a living organism.







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